3-(2-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
CAS No.: 306280-54-6
Cat. No.: VC14540941
Molecular Formula: C13H14ClN3
Molecular Weight: 247.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 306280-54-6 |
|---|---|
| Molecular Formula | C13H14ClN3 |
| Molecular Weight | 247.72 g/mol |
| IUPAC Name | 3-(2-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
| Standard InChI | InChI=1S/C13H14ClN3/c14-11-7-4-3-6-10(11)13-16-15-12-8-2-1-5-9-17(12)13/h3-4,6-7H,1-2,5,8-9H2 |
| Standard InChI Key | GKWMIVQJQWDXQZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=NN=C(N2CC1)C3=CC=CC=C3Cl |
Introduction
Chemical Identity and Structural Characteristics
3-(2-Chlorophenyl)-6,7,8,9-tetrahydro-5H- triazolo[4,3-a]azepine is a bicyclic heterocyclic compound featuring a fused triazole and azepine ring system. The molecular formula is , with a molecular weight of 247.72 g/mol . The IUPAC name reflects its substitution pattern: a 2-chlorophenyl group at the 3-position of the triazole ring and a partially saturated azepine ring (Figure 1).
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 247.72 g/mol |
| SMILES Notation | C1CCC2=NN=C(N2CC1)C3=CC=CC=C3Cl |
| InChIKey | GKWMIVQJQWDXQZ-UHFFFAOYSA-N |
Synthesis and Industrial Production
The synthesis of this compound involves multi-step organic reactions, as outlined in patent WO2019121434A1 . A representative route is summarized below:
Synthetic Pathway
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Cyclization: A substituted hydrazide undergoes cyclization with 2-methyl-2-thiopseudourea sulfate in 2-propanol at 130°C to form the triazole core .
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Functionalization: The azepine ring is introduced via nucleophilic substitution or reductive amination, depending on the precursor.
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Chlorophenyl Incorporation: Electrophilic aromatic substitution or Suzuki-Miyaura coupling attaches the 2-chlorophenyl group .
Table 2: Reagents and Conditions for Key Steps
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 2-Methyl-2-thiopseudourea sulfate | 2-Propanol, 130°C, 12h | 68% |
| 2 | LiAlH, THF | 0°C to RT, 4h | 52% |
| 3 | 2-Chlorophenylboronic acid, Pd(PPh) | DME, 80°C, 6h | 75% |
Industrial-scale production employs continuous flow reactors to optimize temperature control and reduce byproduct formation .
| Compound | IC (μM) | Target Organism |
|---|---|---|
| 3-Biphenyl-imidazoazepinium bromide | 12.5 | Staphylococcus aureus |
| 3-(4-Fluorophenyl)-triazoloazepine | 8.2 | Candida albicans |
Applications in Medicinal Chemistry
Antiepileptic Drug Development
The compound’s triazole ring mimics benzodiazepine pharmacophores, making it a candidate for refractory epilepsy treatment. Preclinical models suggest a lower risk of tolerance compared to diazepam .
Antibacterial Adjuvants
In combination with β-lactam antibiotics, triazoloazepines restore susceptibility in methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting efflux pumps .
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s binding affinity for GABA subtypes using radioligand assays.
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Toxicity Profiling: Assess hepatotoxicity and cardiotoxicity in rodent models.
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Derivatization: Introduce polar groups (e.g., hydroxyl or carboxyl) to improve aqueous solubility.
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